molecular formula C12H13N3O5S2 B2834165 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea CAS No. 431893-19-5

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

Cat. No.: B2834165
CAS No.: 431893-19-5
M. Wt: 343.37
InChI Key: HHPBJRNLBMDPNX-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea is a useful research compound. Its molecular formula is C12H13N3O5S2 and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications

  • Organocatalysis in Asymmetric Conjugate Addition :

    • Thiourea derivatives, similar to the compound , have been utilized as organocatalysts in asymmetric conjugate addition reactions. This includes the catalysis of reactions involving nitroethylene derivatives to produce compounds with potential pharmaceutical applications (Yu & Li, 2014).
  • Enzyme Assays and Thiol Quantification :

    • Thiourea derivatives are used in enzyme assays, especially for thiol quantification in various enzymes such as acetyl- and butyrylcholinesterase. These derivatives provide an alternative to traditional chromogenic probes, enhancing the sensitivity and practicality in high-throughput screening for enzyme inhibitors (Maeda et al., 2005).
  • Study of Protein Reactions and S-Cyano Derivatives :

    • In protein chemistry, compounds like 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea have been proposed for converting thiol groups in proteins into S-cyano derivatives. This research aids in understanding protein reactions and functionalities (Price, 1976).
  • Synthesis and Characterization for Medicinal Chemistry :

    • Thiourea derivatives are synthesized and characterized for potential use in medicinal chemistry, including their role in the development of new drug molecules. This involves exploring their properties and interactions with various biological targets (Sternberg et al., 2013).
  • Application in Chemosensors :

    • Thiourea-based chemosensors have been developed for the selective recognition of anions, demonstrating the utility of thiourea derivatives in analytical chemistry. These chemosensors show potential in various applications, including environmental monitoring and diagnostics (Misra, Shahid, & Dwivedi, 2009).
  • Investigation in Bioinorganic Chemistry :

    • Studies have explored the use of thiourea derivatives in bioinorganic chemistry, particularly in understanding the redox reactions and interactions with metal ions. This research is crucial for the development of new catalysts and metal-mediated synthetic methods (Poole & Claiborne, 1989).
  • Carbonic Anhydrase Inhibition :

    • New chiral thiourea derivatives have been tested as inhibitors of carbonic anhydrase, an enzyme important in physiological processes. Such studies are essential for developing new therapeutic agents (Korkmaz et al., 2015).

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJRNLBMDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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